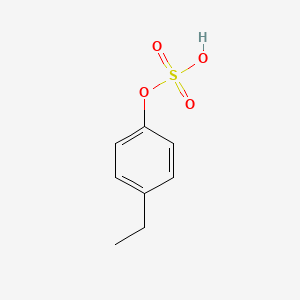

4-Ethylphenyl sulfate

Description

4-Ethylphenylsulfate belongs to the class of organic compounds known as phenylsulfates. Phenylsulfates are compounds containing a sulfuric acid group conjugated to a phenyl group. 4-Ethylphenylsulfate has been primarily detected in blood. 4-Ethylphenylsulfate can be biosynthesized from 4-ethylphenol.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H10O4S |

|---|---|

Molecular Weight |

202.23 g/mol |

IUPAC Name |

(4-ethylphenyl) hydrogen sulfate |

InChI |

InChI=1S/C8H10O4S/c1-2-7-3-5-8(6-4-7)12-13(9,10)11/h3-6H,2H2,1H3,(H,9,10,11) |

InChI Key |

DWZGLEPNCRFCEP-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)OS(=O)(=O)O |

Canonical SMILES |

CCC1=CC=C(C=C1)OS(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Biosynthesis of 4-Ethylphenyl Sulfate from Dietary Tyrosine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the metabolic journey of dietary tyrosine as it is transformed into the microbial-host co-metabolite 4-ethylphenyl sulfate (4-EPS). This document provides a comprehensive overview of the biosynthetic pathway, the key microbial and host enzymes involved, quantitative data on metabolite concentrations and enzyme kinetics, and detailed experimental protocols for the study of this pathway.

Introduction

This compound (4-EPS) is a gut microbiota-derived metabolite that has garnered significant interest in the scientific community due to its association with various physiological and pathological conditions.[1][2][3] Elevated levels of 4-EPS have been observed in the plasma of individuals with autism spectrum disorder (ASD) and are linked to anxiety-like behaviors in animal models.[4][5][6] The biosynthesis of 4-EPS is a multi-step process initiated by the microbial metabolism of the aromatic amino acid tyrosine in the gut, followed by absorption of the intermediate, 4-ethylphenol (4-EP), and its subsequent sulfation by host enzymes.[1][7] Understanding the intricacies of this pathway is crucial for developing therapeutic strategies targeting the gut-brain axis.

The Biosynthetic Pathway of this compound

The conversion of dietary tyrosine to 4-EPS involves a collaborative effort between the gut microbiota and host metabolism. The pathway can be broadly divided into two main stages: microbial production of 4-ethylphenol and host sulfation.

Microbial Conversion of Tyrosine to 4-Ethylphenol

The initial and rate-limiting steps in 4-EPS biosynthesis occur within the gut lumen, mediated by specific bacterial species. The primary pathway involves the conversion of tyrosine to p-coumaric acid, followed by its decarboxylation to 4-vinylphenol, and subsequent reduction to 4-ethylphenol.

A key bacterium implicated in this process is Lactobacillus plantarum.[8][9][10] Other bacteria, including certain species of Clostridium and Bacteroides, are also known to metabolize aromatic amino acids and may contribute to the 4-EP pool.[7][11][12]

The key enzymatic steps are:

-

Tyrosine to p-Coumaric Acid: This conversion is not fully elucidated in all bacteria but is a known step in the metabolism of aromatic amino acids.[7]

-

p-Coumaric Acid to 4-Vinylphenol: This decarboxylation is catalyzed by the enzyme phenolic acid decarboxylase (PAD) .[4][13][14][15]

-

4-Vinylphenol to 4-Ethylphenol: This reduction is catalyzed by the enzyme vinylphenol reductase (VprA) .[8][9][16]

Host Sulfation of 4-Ethylphenol

Once produced by the gut microbiota, 4-ethylphenol is absorbed into the host's bloodstream and transported to the liver. In the liver, it undergoes a phase II detoxification reaction, specifically sulfation, which is catalyzed by the enzyme sulfotransferase 1A1 (SULT1A1) .[3][17] This enzymatic reaction adds a sulfonate group to 4-EP, converting it into the more water-soluble and readily excretable this compound.

Quantitative Data

This section presents a summary of quantitative data related to the biosynthesis of 4-EPS, including metabolite concentrations in biological fluids and enzyme kinetic parameters.

Concentrations of this compound

The concentration of 4-EPS can vary significantly among individuals, likely due to differences in diet, gut microbiota composition, and host genetics.

| Biological Matrix | Condition | Concentration Range | Reference |

| Human Plasma | Autism Spectrum Disorder | Elevated levels observed | [5][18] |

| Human Plasma | Healthy Adults | 9 - 29 µg/L | [18] |

| Human Urine | Healthy Adults | Detected, variable levels | [19] |

| Mouse Plasma | Germ-Free | Undetectable | [3] |

| Mouse Plasma | Conventional | Detectable levels | [3] |

Enzyme Kinetics

The efficiency of the enzymes involved in the 4-EPS biosynthesis pathway is a critical determinant of the overall production rate.

Phenolic Acid Decarboxylase (PAD)

| Enzyme Source | Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s-1) | kcat/Km (mM-1s-1) | Reference |

| Lactobacillus plantarum | p-Coumaric Acid | 1.4 | 766 | 103 | - | [20][21] |

| Bacillus amyloliquefaciens | p-Coumaric Acid | - | - | - | 9.3 x 10³ | [13] |

| Neolentinus lepideus | Ferulic Acid | - | 600 U/mg | 6.3 | 1.6 | [14] |

Vinylphenol Reductase (VprA)

| Enzyme Source | Substrate | Km (mM) | Vmax (U/mg) | Reference |

| Brettanomyces bruxellensis | 4-Vinylguaiacol | 0.14 | 1900 | [22] |

Sulfotransferase 1A1 (SULT1A1)

| Enzyme Source | Substrate | Km (µM) | Vmax (pmol/min/mg) | Reference |

| Human Adult Liver | 4-Nitrophenol | 0.31 ± 0.14 | 885 ± 135 | [23] |

| Human Fetal Liver | 4-Nitrophenol | 0.49 ± 0.17 | 267 ± 93 | [23] |

Note: Kinetic data for SULT1A1 with 4-ethylphenol as a substrate is limited; 4-nitrophenol is a commonly used probe substrate.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the biosynthesis of 4-EPS.

Quantification of this compound in Human Plasma by LC-MS/MS

This protocol describes a method for the sensitive and specific quantification of 4-EPS in human plasma samples.

1. Sample Preparation:

- Thaw frozen plasma samples on ice.

- To 100 µL of plasma, add 400 µL of ice-cold methanol containing an internal standard (e.g., d4-4-ethylphenyl sulfate).

- Vortex for 1 minute to precipitate proteins.

- Centrifuge at 14,000 x g for 10 minutes at 4°C.

- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

- Reconstitute the residue in 100 µL of 50% methanol in water.

2. LC-MS/MS Analysis:

- LC System: High-performance liquid chromatography (HPLC) system.

- Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

- Mobile Phase A: 0.1% formic acid in water.

- Mobile Phase B: 0.1% formic acid in acetonitrile.

- Gradient: A suitable gradient to separate 4-EPS from other plasma components.

- Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode.

- MRM Transitions: Monitor the specific precursor-to-product ion transitions for 4-EPS and the internal standard.

Analysis of 4-Ethylphenol in Fecal Samples by GC-MS

This protocol outlines a method for the extraction and quantification of 4-EP from human fecal samples.[24][25]

1. Sample Preparation:

- Homogenize a known weight of frozen fecal sample (e.g., 50 mg).[24]

- Add an appropriate extraction solvent (e.g., ethanol/phosphate buffer) and an internal standard (e.g., d4-4-ethylphenol).[2]

- Lyophilize the sample to remove water.[2]

- Perform sonication to ensure thorough extraction.[2]

- Centrifuge to pellet solid debris.[2]

- Derivatize the supernatant using a suitable agent (e.g., BSTFA with 1% TMCS) to improve volatility for GC analysis.

2. GC-MS Analysis:

- GC System: Gas chromatograph.

- Column: A suitable capillary column for separating volatile phenols (e.g., DB-5ms).

- Carrier Gas: Helium.

- Temperature Program: An optimized temperature gradient for the separation of 4-EP.

- Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode.

- Data Acquisition: Scan or selected ion monitoring (SIM) mode to detect the characteristic ions of derivatized 4-EP and the internal standard.

Phenolic Acid Decarboxylase (PAD) Enzyme Assay

This assay measures the activity of PAD by monitoring the conversion of p-coumaric acid to 4-vinylphenol.[20][26]

1. Reaction Mixture:

- Prepare a reaction buffer (e.g., 25 mM phosphate buffer, pH 6.0).

- Add a known concentration of p-coumaric acid (e.g., 1.2 mM).

- Pre-incubate the mixture at the optimal temperature (e.g., 30°C).

2. Enzyme Reaction:

- Initiate the reaction by adding the enzyme source (e.g., purified PAD or cell-free extract).

- Incubate for a specific time period.

- Stop the reaction (e.g., by adding a solution containing SDS).

3. Detection:

- Monitor the decrease in absorbance of p-coumaric acid (at ~285 nm) and the increase in absorbance of 4-vinylphenol (at ~255 nm) using a UV-Vis spectrophotometer.[20]

- Alternatively, analyze the reaction products by HPLC.

Vinylphenol Reductase (VprA) Enzyme Assay

This assay determines the activity of VprA by measuring the reduction of 4-vinylphenol to 4-ethylphenol.[22]

1. Reaction Mixture:

- Prepare a reaction buffer (e.g., 50 mM phosphate buffer, pH 6.0).

- Add 4-vinylguaiacol (as a substrate analog) to a final concentration of 2 mM.

- Add NADH to a final concentration of 0.5 mM.

- Pre-incubate at the optimal temperature (e.g., 37°C).

2. Enzyme Reaction:

- Start the reaction by adding the enzyme source (e.g., purified VprA or cell extract).

- Incubate for a defined time (e.g., 4 minutes).

- Stop the reaction (e.g., by heat inactivation).

3. Detection:

- Analyze the formation of 4-ethylguaiacol (the product from 4-vinylguaiacol) by gas chromatography (GC) or HPLC.

Conclusion

The biosynthesis of this compound from dietary tyrosine is a complex process that highlights the intricate metabolic interplay between the gut microbiota and the host. This guide provides a foundational understanding of the key steps, enzymes, and quantitative aspects of this pathway. The detailed experimental protocols offer a starting point for researchers aiming to investigate the role of 4-EPS in health and disease. Further research is warranted to fully elucidate the regulation of this pathway and its implications for human health, which may pave the way for novel therapeutic interventions targeting the gut microbiome.

References

- 1. Towards Standards for Human Fecal Sample Preparation in Targeted and Untargeted LC-HRMS Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Best practices for feces metabolomics - biocrates life sciences gmbh [biocrates.com]

- 3. 4-Ethylphenol—fluxes, metabolism and excretion of a gut microbiome derived neuromodulator implicated in autism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Knockout of the p-Coumarate Decarboxylase Gene from Lactobacillus plantarum Reveals the Existence of Two Other Inducible Enzymatic Activities Involved in Phenolic Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Mind-body connection: metabolite 4-ethylphenyl linked to anxiety behavior and oligodendrocyte modification in autism spectrum disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Ethylphenol Formation by Lactobacillus plantarum: Identification of the Enzyme Involved in the Reduction of Vinylphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ethylphenol Formation by Lactobacillus plantarum: Identification of the Enzyme Involved in the Reduction of Vinylphenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. Conversion of L-tyrosine to phenol by Clostridium tetanomorphum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A gut bacterial pathway metabolizes aromatic amino acids into nine circulating metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Bioconversion of p-coumaric acid to p-hydroxystyrene using phenolic acid decarboxylase from B. amyloliquefaciens in biphasic reaction system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Improving the catalytic characteristics of phenolic acid decarboxylase from Bacillus amyloliquefaciens by the engineering of N-terminus and C-terminus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. uniprot.org [uniprot.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Investigation of the individual human sulfatome in plasma and urine samples reveals an age-dependency - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05994G [pubs.rsc.org]

- 20. academic.oup.com [academic.oup.com]

- 21. Purification and characterization of an inducible p-coumaric acid decarboxylase from Lactobacillus plantarum [biblio.ugent.be]

- 22. Partial vinylphenol reductase purification and characterization from Brettanomyces bruxellensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Inhibition of phenol sulfotransferase (SULT1A1) by quercetin in human adult and foetal livers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. nutrition.bmj.com [nutrition.bmj.com]

- 25. medrxiv.org [medrxiv.org]

- 26. academic.oup.com [academic.oup.com]

Role of gut microbiota in 4-ethylphenol conversion

An In-Depth Technical Guide on the Role of Gut Microbiota in 4-Ethylphenol Conversion

Introduction

4-Ethylphenol (4-EP) is a phenolic compound produced by the metabolic activity of the gut microbiota.[1] While it is known for contributing to off-flavors in fermented beverages like wine, its role in human physiology is an area of growing research interest.[1][2] This compound and its host-modified metabolite, 4-ethylphenyl sulfate (4-EPS), have been implicated in modulating neurological health and function.[3][4][5] Notably, elevated concentrations of 4-EPS in plasma and urine have been associated with neurological and behavioral changes, particularly an anxiety phenotype in individuals with Autism Spectrum Disorder (ASD).[1][6] This guide provides a comprehensive technical overview of the microbial conversion pathways leading to 4-EP, its subsequent host metabolism, its physiological impact, and the experimental methodologies used to study these processes.

Microbial Metabolic Pathway for 4-Ethylphenol Production

The production of 4-ethylphenol in the gut is not a human metabolic process but is carried out by the resident microbiome.[1][5] The primary precursors for 4-EP synthesis are dietary aromatic amino acids, such as tyrosine and phenylalanine, which are first converted to hydroxycinnamic acids like p-coumaric acid.[1][5] The subsequent conversion to 4-EP is a two-step enzymatic process primarily carried out by specific bacteria and yeasts.[7][8][9]

Step 1: Decarboxylation of p-Coumaric Acid The initial step involves the decarboxylation of p-coumaric acid to form an intermediate, 4-vinylphenol. This reaction is catalyzed by the enzyme phenolic acid decarboxylase (PAD) or coumarate decarboxylase (CD).[7][9][10][11]

Step 2: Reduction of 4-Vinylphenol The intermediate, 4-vinylphenol, is then reduced to the final product, 4-ethylphenol. This reduction is catalyzed by the enzyme vinylphenol reductase (VPR).[1][2][7][10]

Several microbial species residing in the gut have been identified as producers of 4-ethylphenol. Key organisms include Lactobacillus plantarum and Bacteroides ovatus.[2][12] Additionally, yeasts from the Brettanomyces/Dekkera genera are well-known producers of 4-EP in other fermentation contexts and may also contribute to its production in the gut.[2][7][13]

Host Metabolism and Physiological Impact

Once produced by the gut microbiota, 4-ethylphenol is absorbed into the host's circulation.[3][4] In the host, it undergoes sulfation, a detoxification process, to form this compound (4-EPS).[1][12] This conversion is mediated by host sulfotransferase enzymes.[12] 4-EPS is more polar than 4-EP and is the primary form detected in plasma.[1]

Elevated levels of 4-EPS have been linked to significant neurological effects.[12][14] Studies using mouse models have demonstrated that 4-EPS can cross the blood-brain barrier and is associated with changes in brain activity and functional connectivity.[15] Specifically, increased 4-EPS levels have been shown to:

-

Induce Anxiety-like Behaviors : Systemic administration of 4-EPS in mice leads to behaviors indicative of anxiety.[6][16]

-

Alter Oligodendrocyte Function : 4-EPS impairs the maturation of oligodendrocytes, the cells responsible for producing myelin in the central nervous system.[15][16]

-

Reduce Myelination : Mice colonized with 4-EP-producing bacteria exhibit reduced myelination of neuronal axons.[15][16]

These findings provide a potential mechanistic link between a gut-derived metabolite and complex behaviors, with particular relevance to neurodevelopmental disorders like ASD, where gastrointestinal issues are a common comorbidity.[1][6]

Quantitative Data Summary

The association between 4-EPS and ASD is supported by quantitative data from clinical studies. Furthermore, accurate quantification of 4-ethylphenol in various matrices is crucial for research, requiring sensitive analytical methods.

Table 1: Plasma 4-EPS Concentrations in Autism Spectrum Disorder

| Study Group | Mean Plasma 4-EPS Concentration (µg/L) | Reference |

|---|---|---|

| Autistic Children | 29 | [1] |

| Neurotypical Children | ~4.1 (derived from 7x lower) |[1][16] |

Note: One study reported that 4-EPS levels were about seven times higher in autistic children than in neurotypical children.[16] Another study showed that a reduction of plasma 4-EPS from 29 µg/L to 9 µg/L correlated with significant reductions in core autism-behaviors.[1]

Table 2: Performance of Analytical Methods for 4-Ethylphenol Quantification

| Analytical Method | Matrix | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) | Linear Range (µg/L) | Reference |

|---|---|---|---|---|---|

| LC-MS/MS | Wine | 10 | 50 | 10 - 5000 | [17][18] |

| HPLC-DAD | Wine | 10 | 50 | 10 - 5000 | [17][18] |

| HPLC-Fluorescence | Wine | 1 | 5 | 1 - 10,000 | [17][18] |

| GC-MS | Red Wine | - | 24 | - | [17] |

| HS-SPME-GC-MS | Wine | 2 | 5 | - |[17] |

Experimental Protocols

Investigating the role of gut microbiota in 4-ethylphenol conversion involves a combination of microbiological, biochemical, and analytical techniques.

In Vitro Microbial Fermentation

This protocol is used to study the conversion of precursors to 4-EP by gut microbial communities.

-

Sample Inoculation : Prepare a nutrient broth enriched with precursors such as p-coumaric acid.[19]

-

Microbiota Source : Inoculate the broth with gut microbiota from human fecal samples.[19]

-

Anaerobic Incubation : Incubate the cultures under strict anaerobic conditions at 37°C for a specified period (e.g., 24 hours).[19]

-

Sample Collection : Collect samples at different time points to monitor the depletion of the precursor and the formation of 4-vinylphenol and 4-ethylphenol.

-

Analysis : Analyze the samples using analytical methods like GC-MS or LC-MS/MS to quantify the metabolites.[19]

Enzyme Activity Assays (CD and VR)

These assays quantify the activity of the key enzymes involved in 4-EP production.

-

Cell Lysate Preparation : Grow the bacterial strain of interest (e.g., Dekkera bruxellensis) in a suitable medium. Harvest the cells and prepare a cell-free extract through lysis.[9][20]

-

Reaction Mixture :

-

Incubation : Incubate the reaction mixtures at an optimal temperature for a defined time.

-

Quantification : Stop the reaction and quantify the product (4-vinylphenol for CD, 4-ethylphenol for VR) using HPLC or GC-MS.[9]

Quantification by LC-MS/MS

This is a highly sensitive and selective method for quantifying 4-EP and its derivatives in biological samples.[17][18]

-

Sample Preparation :

-

Chromatographic Separation : Separate the analytes using a liquid chromatography system with a suitable column (e.g., C18) and a gradient system of acetonitrile and water.[17][18]

-

Mass Spectrometric Detection : Detect and quantify the analytes using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Quantification : Use an external standard calibration curve or the standard addition method for accurate quantification.[17][18]

References

- 1. 4-Ethylphenol—fluxes, metabolism and excretion of a gut microbiome derived neuromodulator implicated in autism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ethylphenol Formation by Lactobacillus plantarum: Identification of the Enzyme Involved in the Reduction of Vinylphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Ethylphenol-fluxes, metabolism and excretion of a gut microbiome derived neuromodulator implicated in autism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | 4-Ethylphenol—fluxes, metabolism and excretion of a gut microbiome derived neuromodulator implicated in autism [frontiersin.org]

- 6. Frontiers | The Role of Bacterial-Derived Aromatic Amino Acids Metabolites Relevant in Autism Spectrum Disorders: A Comprehensive Review [frontiersin.org]

- 7. Brettanomyces lab results in 7 days is critical - Microbiodetection [brettalert.com]

- 8. researchgate.net [researchgate.net]

- 9. Relation between coumarate decarboxylase and vinylphenol reductase activity with regard to the production of volatile phenols by native Dekkera bruxellensis strains under 'wine-like' conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Phenolic acids in fermented foods: microbial biotransformation, antioxidant mechanisms, and functional health implications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.physiology.org [journals.physiology.org]

- 13. Removal of 4-Ethylphenol and 4-Ethylguaiacol with Polyaniline-Based Compounds in Wine-Like Model Solutions and Red Wine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mind-body connection: metabolite 4-ethylphenyl linked to anxiety behavior and oligodendrocyte modification in autism spectrum disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A gut-derived metabolite alters brain activity and anxiety behaviour in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Scientists show ‘cause & effect’ for gut-metabolite & brain function [nutraingredients.com]

- 17. benchchem.com [benchchem.com]

- 18. Determination of 4-ethylphenol and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Targeted analysis of microbial-generated phenolic acid metabolites derived from grape flavanols by gas chromatography-triple quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Study of the coumarate decarboxylase and vinylphenol reductase activities of Dekkera bruxellensis (anamorph Brettanomyces bruxellensis) isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gateway to the Brain: Unraveling the Transport of 4-Ethylphenyl Sulfate Across the Blood-Brain Barrier

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethylphenyl sulfate (4-EPS), a gut microbiota-derived metabolite, has garnered significant attention for its association with neurological conditions, including autism spectrum disorders and anxiety-like behaviors. Its ability to influence brain function necessitates a thorough understanding of its transport across the highly selective blood-brain barrier (BBB). This technical guide synthesizes the current knowledge on the mechanisms governing 4-EPS transit into the central nervous system. It details potential transport pathways, including carrier-mediated transport, potential metabolism at the barrier, and paracellular passage under conditions of compromised integrity. This document provides comprehensive experimental protocols for in vitro and in vivo models to quantitatively assess 4-EPS permeability and elucidates potential signaling pathways at the neurovascular unit. This guide is intended to be a valuable resource for researchers investigating the gut-brain axis and professionals in drug development targeting or mitigating the effects of microbial metabolites on the brain.

Introduction: The Gut-Brain Connection and this compound

The gut-brain axis is a bidirectional communication network that integrates gut and brain activities. Microbial metabolites are key signaling molecules in this axis, capable of influencing neurological health and disease. This compound (4-EPS) is a metabolite produced by the sulfation of 4-ethylphenol (4-EP), which is generated by certain gut bacteria from dietary tyrosine. Elevated levels of 4-EPS have been observed in individuals with autism spectrum disorder and have been shown to induce anxiety-like behaviors in animal models, suggesting it can cross the blood-brain barrier (BBB) and impact brain function.[1][2][3][4] The BBB is a complex, dynamic interface that meticulously regulates the passage of substances from the circulation into the brain parenchyma, thereby maintaining cerebral homeostasis. Understanding the specific mechanisms by which 4-EPS breaches this barrier is crucial for developing therapeutic strategies to mitigate its potential neurotoxic effects.

Proposed Mechanisms of this compound Transport Across the Blood-Brain Barrier

The transit of 4-EPS across the BBB is likely a multifactorial process, involving several potential mechanisms that are not mutually exclusive. The physicochemical properties of 4-EPS, a small, negatively charged molecule, suggest that passive diffusion across the lipid-rich endothelial cell membranes is limited.[5] Therefore, other mechanisms are likely to play a more significant role.

Carrier-Mediated Transport

The presence of specific transporters on the luminal (blood-facing) and abluminal (brain-facing) membranes of brain endothelial cells is a primary route for the entry and exit of many endogenous and exogenous compounds.

-

Organic Anion Transporters (OATs) and Organic Anion Transporting Polypeptides (OATPs): As an organic anion, 4-EPS is a candidate substrate for OATs and OATPs, which are expressed at the BBB.[6][7] Specifically, research in mice has implicated Organic Anion Transporter 3 (OAT3) as a potential influx transporter for 4-EPS.[5] OATs and OATPs are part of the Solute Carrier (SLC) superfamily and are crucial for the transport of a wide range of anionic substrates, including neurotransmitter metabolites, hormones, and drugs. The expression of various OATP isoforms, such as OATP1A2 and OATP2B1, has been identified at the human BBB.[8]

-

Efflux Transporters: The BBB is also equipped with a battery of efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which actively pump xenobiotics back into the bloodstream, limiting their brain penetration.[9][10][11] While the specific interaction of 4-EPS with these efflux transporters has not been extensively studied, they represent a potential mechanism to limit its accumulation in the brain.

Metabolism at the Blood-Brain Barrier

An alternative hypothesis involves the enzymatic modification of 4-EPS at the BBB.

-

Desulfation to 4-Ethylphenol (4-EP): It is proposed that 4-EPS could be transported into the endothelial cells of the BBB by an influx transporter.[5] Once inside the cell, it may be desulfated back to its precursor, 4-ethylphenol (4-EP), by sulfatase enzymes.[5] 4-EP, being smaller and less polar, could then more readily diffuse across the abluminal membrane into the brain parenchyma.[5] The expression and activity of sulfatases at the BBB are areas requiring further investigation.

Paracellular Transport via Disrupted Tight Junctions

The BBB's low paracellular permeability is maintained by complex protein structures called tight junctions, which seal the space between adjacent endothelial cells.

-

Compromised Barrier Integrity: In pathological conditions associated with neuroinflammation, the integrity of these tight junctions can be compromised.[12] This can lead to a "leaky" BBB, allowing for the paracellular passage of molecules like 4-EPS that would normally be restricted. Factors that can disrupt tight junction integrity include inflammatory cytokines and matrix metalloproteinases (MMPs).[13] Given that gut dysbiosis and elevated 4-EPS are linked to inflammatory conditions, it is plausible that 4-EPS could cross a compromised BBB.

Quantitative Data on this compound Transport

Currently, there is a paucity of publicly available quantitative data specifically detailing the permeability of 4-EPS across the BBB. To facilitate future research and comparison, the following table outlines the key parameters that need to be determined through the experimental protocols detailed in the subsequent sections.

| Parameter | Description | Method of Determination | Units |

| Apparent Permeability Coefficient (Papp) | The rate of passage of a substance across a membrane in an in vitro model. | In vitro BBB model (e.g., Transwell assay) | cm/s |

| Unidirectional Influx Constant (K_in) | The rate of unidirectional transport of a substance from the blood into the brain in vivo. | In vivo brain uptake studies (e.g., in situ brain perfusion) | µL/g/min |

| Permeability-Surface Area (PS) Product | The product of the permeability coefficient and the surface area of the BBB for a substance. | In vivo brain uptake studies | µL/g/min |

| Brain-to-Plasma Concentration Ratio (Kp) | The ratio of the concentration of a substance in the brain to its concentration in the plasma at steady state. | In vivo pharmacokinetic studies | Unitless |

| Unbound Brain-to-Plasma Concentration Ratio (Kp,uu) | The ratio of the unbound concentration of a substance in the brain to its unbound concentration in the plasma. | In vivo microdialysis and plasma protein binding assays | Unitless |

Experimental Protocols for Studying 4-EPS Transport

To elucidate the mechanisms of 4-EPS transport and obtain the quantitative data outlined above, a combination of in vitro and in vivo experimental approaches is necessary.

In Vitro Blood-Brain Barrier Models

In vitro models provide a controlled environment to study the transport of 4-EPS across a monolayer of brain endothelial cells.[14][15][16]

Objective: To determine the apparent permeability coefficient (Papp) of 4-EPS and investigate the role of specific transporters.

Model: A co-culture model using human cerebral microvascular endothelial cells (hCMEC/D3) and human astrocytes is recommended to better mimic the in vivo environment.

Protocol:

-

Cell Culture:

-

Culture hCMEC/D3 cells on the apical side of a Transwell® insert (polycarbonate membrane, 0.4 µm pore size).

-

Culture human astrocytes on the basolateral side of the insert.

-

Allow the co-culture to differentiate and form a tight monolayer, monitoring the transendothelial electrical resistance (TEER) until a stable, high value is achieved (>150 Ω·cm²).

-

-

Permeability Assay:

-

Replace the medium in the apical (donor) chamber with fresh medium containing a known concentration of 4-EPS.

-

At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber.

-

To assess barrier integrity, a fluorescent marker of low permeability (e.g., Lucifer Yellow or sodium fluorescein) should be co-administered, and its passage monitored.

-

The concentration of 4-EPS in the collected samples is quantified using LC-MS/MS.

-

-

Transporter Inhibition Studies:

-

To investigate the involvement of specific transporters, the permeability assay is repeated in the presence of known inhibitors of OATs (e.g., probenecid), OATPs (e.g., rifampicin), or efflux transporters (e.g., verapamil for P-gp).

-

A significant change in the Papp of 4-EPS in the presence of an inhibitor would suggest the involvement of that transporter.

-

-

Calculation of Apparent Permeability (Papp):

-

Papp (cm/s) = (dQ/dt) / (A * C0)

-

dQ/dt: The rate of transport of 4-EPS into the receiver chamber (µmol/s).

-

A: The surface area of the membrane (cm²).

-

C0: The initial concentration of 4-EPS in the donor chamber (µmol/cm³).

-

-

In Vivo Animal Models

In vivo studies are essential to confirm the findings from in vitro models and to understand the transport of 4-EPS in a physiological context.

Objective: To determine the brain uptake of 4-EPS and the unbound brain-to-plasma concentration ratio (Kp,uu).

Model: C57BL/6 mice are a commonly used strain for neurological research. To investigate the role of OAT3, OAT3 knockout mice can be utilized.[3][16]

Protocol: In Vivo Microdialysis

-

Surgical Implantation:

-

Anesthetize the mouse and place it in a stereotaxic frame.

-

Implant a microdialysis guide cannula into a specific brain region of interest (e.g., cortex or hippocampus).

-

Allow the animal to recover from surgery for at least 24 hours.

-

-

Microdialysis Procedure:

-

Insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).

-

Administer 4-EPS systemically (e.g., via intravenous or intraperitoneal injection).

-

Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) for several hours.

-

Collect blood samples at corresponding time points to determine plasma concentrations of 4-EPS.

-

-

Sample Analysis:

-

Quantify the concentration of 4-EPS in the dialysate and plasma samples using a validated LC-MS/MS method.

-

Determine the unbound fraction of 4-EPS in plasma using techniques like equilibrium dialysis or ultrafiltration.

-

-

Data Analysis:

-

Calculate the Kp,uu by dividing the steady-state concentration of 4-EPS in the brain dialysate by the unbound concentration in the plasma.

-

Analytical Method: LC-MS/MS for 4-EPS Quantification

Objective: To accurately and sensitively quantify 4-EPS in biological matrices.

Protocol:

-

Sample Preparation:

-

Plasma/Serum: Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard (e.g., isotopically labeled 4-EPS). Centrifuge to pellet the precipitated proteins and collect the supernatant.

-

Brain Tissue: Homogenize the brain tissue in a suitable buffer. Perform protein precipitation as described for plasma. Alternatively, use liquid-liquid extraction or solid-phase extraction for sample cleanup.

-

-

Chromatographic Separation:

-

Use a reverse-phase C18 column.

-

Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).

-

-

Mass Spectrometric Detection:

-

Use a triple quadrupole mass spectrometer operating in negative ion mode.

-

Optimize the multiple reaction monitoring (MRM) transitions for 4-EPS and the internal standard (precursor ion → product ion).

-

Signaling Pathways and Logical Relationships

The interaction of 4-EPS with the BBB may involve the modulation of intracellular signaling pathways within the brain endothelial cells, potentially leading to changes in barrier function.

Potential Signaling Pathways Modulated by 4-EPS

While direct evidence of 4-EPS activating specific signaling pathways in brain endothelial cells is still emerging, several pathways are known to regulate BBB integrity and could be hypothetically involved.

-

NF-κB Signaling Pathway: The transcription factor NF-κB is a master regulator of inflammation. Its activation in brain endothelial cells can lead to the upregulation of inflammatory mediators and a decrease in the expression of tight junction proteins, thereby increasing BBB permeability. Inflammatory stimuli, potentially influenced by gut-derived metabolites, can trigger this pathway.

-

Matrix Metalloproteinase (MMP) Activation: MMPs are a family of enzymes that can degrade components of the extracellular matrix and tight junction proteins.[13] Inflammatory conditions can lead to the upregulation and activation of MMPs, contributing to BBB breakdown.

The following diagram illustrates a hypothetical signaling cascade that could be initiated by inflammatory triggers at the BBB, potentially influenced by high levels of circulating microbial metabolites like 4-EPS.

Caption: Hypothetical signaling cascade leading to BBB disruption.

Experimental Workflow

The following diagram outlines the logical workflow for a comprehensive investigation into the mechanism of 4-EPS transport across the BBB.

Caption: A logical workflow for investigating 4-EPS transport across the BBB.

Conclusion and Future Directions

The transport of this compound across the blood-brain barrier is a critical area of research with implications for understanding the pathophysiology of certain neurological disorders. Current evidence suggests a multifaceted mechanism involving carrier-mediated transport, particularly by organic anion transporters, and potentially metabolism at the barrier and paracellular passage in the context of BBB dysfunction. The lack of definitive quantitative data highlights the urgent need for rigorous experimental investigation.

The protocols and workflows detailed in this guide provide a comprehensive framework for researchers to systematically investigate the transport of 4-EPS. Future studies should focus on:

-

Generating robust quantitative data on the permeability of 4-EPS across human-relevant in vitro BBB models and in vivo animal models.

-

Conclusively identifying the specific influx and efflux transporters responsible for 4-EPS transport at the BBB.

-

Investigating the potential for 4-EPS to modulate BBB integrity and the underlying signaling pathways involved.

-

Exploring the therapeutic potential of targeting 4-EPS transport or its production in the gut to mitigate its neurological effects.

By addressing these key questions, the scientific community can gain a deeper understanding of the gut-brain axis and develop novel strategies for the prevention and treatment of neurological conditions associated with gut microbial dysbiosis.

References

- 1. research-portal.uu.nl [research-portal.uu.nl]

- 2. In Vivo Microdialysis | Hope Center for Neurological Disorders | Washington University in St. Louis [hopecenter.wustl.edu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A novel 4-cell in-vitro blood-brain barrier model and its characterization by confocal microscopy and TEER measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of p-Cresol Sulfate and Indoxyl Sulfate in Human Matrices: Biological Applications and Diagnostic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Establishment of a Four-Cell In Vitro Blood-Brain Barrier Model With Human Primary Brain Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Matrix metalloproteinases in neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Automated Quantitative Analysis of ex vivo Blood-Brain Barrier Permeability Using Intellesis Machine-Learning [frontiersin.org]

- 15. Immortalized BBB Modeling Service - Creative Biolabs [neuros.creative-biolabs.com]

- 16. Organic anion transporter 3 (Oat3/Slc22a8) knockout mice exhibit altered clearance and distribution of penicillin G - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Role of 4-Ethylphenyl Sulfate in Anxiety-Like Behaviors in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the current understanding of 4-Ethylphenyl sulfate (4-EPS), a gut microbiota-derived metabolite, and its causal role in inducing anxiety-like behaviors in mouse models. It consolidates key findings, presents quantitative data, details experimental methodologies, and visualizes the underlying biological pathways.

Introduction

The gut-brain axis, a complex bidirectional communication network, is increasingly recognized as a critical regulator of neurological function and behavior.[1][2] Gut microbes can produce a vast array of metabolites that enter systemic circulation, cross the blood-brain barrier, and directly influence brain activity.[3][4] One such metabolite, this compound (4-EPS), has emerged as a significant modulator of complex behaviors.[1][5] Initially identified at elevated levels in mouse models of atypical neurodevelopment and in children with autism spectrum disorder (ASD), 4-EPS has been directly implicated in anxiety.[5][6]

This guide synthesizes the pivotal research demonstrating that gut-derived 4-EPS is sufficient to induce anxiety-like behaviors in mice by altering brain cell function, specifically by impairing oligodendrocyte maturation and subsequent neuronal myelination.[1][2][7]

Biosynthesis and Metabolism of this compound

4-EPS is not synthesized by mammals but is a product of co-metabolism between the gut microbiota and the host.[8] The pathway begins with the dietary aromatic amino acid, tyrosine.[1][5]

-

Microbial Conversion: Specific bacteria in the gut, such as Bacteroides ovatus and Lactobacillus plantarum, possess the necessary enzymes to convert tyrosine into 4-ethylphenol (4-EP) through intermediate steps involving p-coumaric acid and 4-vinylphenol.[5]

-

Host Sulfation: After the microbially-produced 4-EP is absorbed into the bloodstream, it is sulfated by host enzymes, primarily in the liver and intestine, to form this compound (4-EPS).[1][5] Germ-free mice, which lack a gut microbiota, have virtually undetectable levels of 4-EPS, confirming its microbial origin.[1]

Quantitative Data: 4-EPS Induces Anxiety-Like Phenotypes

To isolate the effects of 4-EPS, researchers utilized gnotobiotic mice colonized with engineered bacteria. One group of mice received bacteria capable of producing 4-EP (4EP+), the precursor to 4-EPS, while the control group received identical bacteria lacking this capability (4EP-).[4][9] The resulting anxiety-like behaviors were measured using a battery of standardized tests.

Table 1: Summary of Behavioral Test Results in 4EP+ vs. 4EP- Mice

| Behavioral Test | Parameter Measured | Result in 4EP+ Mice (High 4-EPS) | Interpretation |

|---|---|---|---|

| Open Field Test | Time spent in the center zone | Significantly Decreased[1][9] | Increased anxiety and neophobia |

| Total distance traveled | No significant difference[5] | No change in general locomotor activity | |

| Time spent hiding | Significantly Increased[4] | Increased anxiety-like behavior | |

| Light-Dark Box | Time spent in the light chamber | Significantly Decreased[1] | Increased aversion to brightly lit, open areas (anxiety) |

| Transitions between chambers | No significant difference | No change in exploratory activity | |

| Elevated Plus Maze | Time spent in open arms | Significantly Decreased[1] | Increased anxiety and risk-averse behavior |

| | Entries into open arms | Significantly Decreased[1] | Reduced exploration of unprotected areas |

Note: The data presented is a qualitative summary of statistically significant findings reported in the primary literature. For specific quantitative values (e.g., mean ± SEM), refer to Needham et al., Nature, 2022.[1][2]

Mechanism of Action: Oligodendrocyte Dysfunction and Myelination

The anxiogenic effects of 4-EPS are linked to its direct impact on central nervous system physiology.[1][3] 4-EPS crosses the blood-brain barrier and accumulates in the brain, where it selectively alters the function of specific brain cells and regions associated with fear and anxiety, such as the amygdala and hypothalamus.[4][5]

The core mechanism involves the following steps:

-

Altered Brain Activity: Elevated 4-EPS levels are associated with changes in region-specific brain activity and functional connectivity.[1][2]

-

Impaired Oligodendrocyte Maturation: Gene expression analyses revealed that 4-EPS alters the function of oligodendrocytes, the cells responsible for producing myelin.[1][2] Specifically, 4-EPS impairs the maturation of oligodendrocyte precursor cells.[5][10]

-

Reduced Myelination: The impairment of oligodendrocytes leads to reduced myelination, resulting in thinner protective myelin sheaths around neuronal axons.[1][4][11]

-

Anxiety-Like Behavior: Deficient myelination dynamics are known to be associated with behavioral changes. The reduced insulation of neurons in key brain circuits is the putative cause of the observed anxiety-like behaviors.[1][2]

Pharmacological treatments that promote oligodendrocyte differentiation were shown to prevent the behavioral effects of 4-EPS, reinforcing this mechanistic link.[1][2]

Experimental Protocols

Reproducing the findings related to 4-EPS and anxiety requires standardized behavioral assays. The following are detailed protocols for the key tests used.

Open Field Test

This test assesses general locomotor activity and anxiety-like behavior in a novel environment.[12][13] Anxious mice tend to stay close to the walls (thigmotaxis) and avoid the exposed center.[14]

-

Apparatus: A square arena (typically 40-50 cm x 40-50 cm) with high, opaque walls (30-50 cm) to prevent escape.[14][15][16] The arena should be made of a non-porous material for easy cleaning.

-

Environment: The test room should be dimly lit (e.g., 100-300 lux) and quiet to minimize external stimuli.[15]

-

Procedure:

-

Acclimate the mouse to the testing room for at least 30-60 minutes before the trial.[17]

-

Clean the arena thoroughly with 70% ethanol between each trial to eliminate olfactory cues.[14][18]

-

Gently place the mouse in the center of the arena.[13]

-

Allow the mouse to explore freely for a set duration, typically 5-10 minutes.[13][14]

-

Record the session using an overhead video camera connected to a tracking software (e.g., ANY-maze, EthoVision XT).[12][17]

-

-

Data Analysis:

-

Anxiety-Related: Time spent in the center zone vs. the periphery, latency to enter the center zone.

-

Locomotor Activity: Total distance traveled, average speed, number of rearing events.

-

Elevated Plus Maze (EPM)

The EPM test is a widely used assay for anxiety, based on the conflict between the mouse's natural tendency to explore and its aversion to open, elevated spaces.[19][20][21]

-

Apparatus: A plus-shaped maze elevated 50-80 cm from the floor.[17][20] It consists of two open arms and two enclosed arms (with high walls), connected by a central square (e.g., 5x5 cm).[20] Arm dimensions for mice are typically 30 cm long x 5 cm wide.[20]

-

Environment: The room should be quiet. Lighting can be adjusted; sometimes red light is used as it is less aversive to rodents.[17]

-

Procedure:

-

Data Analysis:

-

Anxiety-Related: Percentage of time spent in the open arms, percentage of entries into the open arms. Anxious mice spend more time in the closed arms.[23]

-

Locomotor Activity: Total number of arm entries.

-

Light-Dark Box Test

This test also relies on the conflict between exploration and aversion to brightly lit areas.[24][25]

-

Apparatus: A rectangular box divided into two compartments: a small, dark chamber (approx. 1/3 of the box) and a larger, brightly illuminated chamber (approx. 2/3 of the box).[24][26] An opening connects the two chambers.[24]

-

Environment: The light chamber should be brightly lit (e.g., 200-400 lux), while the dark chamber remains dark (<5 lux).[24]

-

Procedure:

-

Acclimate the mouse to the testing room for at least 30 minutes.[24][26]

-

Clean the apparatus with 70% ethanol between trials.[18][24]

-

Place the mouse in the center of the illuminated chamber, facing away from the opening.[24]

-

Allow the mouse to move freely between the chambers for 5-10 minutes.[24][26]

-

Record the session with a video tracking system.

-

-

Data Analysis:

-

Anxiety-Related: Time spent in the light chamber, latency to first enter the dark chamber. Anxious mice will quickly move to the dark chamber and spend less time in the light.[24]

-

Locomotor Activity: Total number of transitions between the two chambers.

-

Conclusion and Future Directions

The evidence strongly supports a causal role for the gut microbial metabolite this compound in inducing anxiety-like behaviors in mice.[1][5] The mechanism is driven by 4-EPS-mediated disruption of oligodendrocyte maturation and neuronal myelination in key brain regions.[1][10] These findings provide a clear molecular link between a specific gut-derived compound and complex emotional behavior, opening new avenues for research and therapeutic development.

Future research should focus on:

-

Receptor Identification: Identifying the specific cellular receptors or transporters that 4-EPS interacts with on oligodendrocytes and other brain cells.

-

Human Studies: Expanding on preliminary findings to conduct larger, controlled clinical trials to validate the link between 4-EPS levels and anxiety disorders in human populations.[6][9]

-

Therapeutic Intervention: Developing targeted strategies to reduce systemic 4-EPS levels, such as specific oral sequestrants, probiotic formulations that outcompete 4-EP-producing bacteria, or small molecules that promote myelination to counteract the effects of 4-EPS.[4][6]

Understanding the precise molecular interactions of 4-EPS within the central nervous system is a critical next step in translating these foundational findings into novel therapeutics for anxiety and other related neurological disorders.

References

- 1. A gut-derived metabolite alters brain activity and anxiety behaviour in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A gut-derived metabolite alters brain activity and anxiety behaviour in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Microbial Compound in the Gut Leads to Anxious Behaviors in Mice - www.caltech.edu [caltech.edu]

- 5. journals.physiology.org [journals.physiology.org]

- 6. sciencedaily.com [sciencedaily.com]

- 7. Mind-body connection: metabolite 4-ethylphenyl linked to anxiety behavior and oligodendrocyte modification in autism spectrum disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-Ethylphenol—fluxes, metabolism and excretion of a gut microbiome derived neuromodulator implicated in autism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. neurosciencenews.com [neurosciencenews.com]

- 10. Frontiers | 4-Ethylphenol—fluxes, metabolism and excretion of a gut microbiome derived neuromodulator implicated in autism [frontiersin.org]

- 11. A microbial compound in the gut leads to anxious behaviors in mice | EurekAlert! [eurekalert.org]

- 12. Open field test for mice [protocols.io]

- 13. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]

- 14. Video: Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice [jove.com]

- 15. bio-protocol.org [bio-protocol.org]

- 16. Open Field Tests: Mastering Animal Behavior Research | Amuza Inc [amuzainc.com]

- 17. mmpc.org [mmpc.org]

- 18. journals.tulane.edu [journals.tulane.edu]

- 19. protocols.io [protocols.io]

- 20. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]

- 21. criver.com [criver.com]

- 22. albany.edu [albany.edu]

- 23. Frontiers | Measuring Anxiety-Like Behaviors in Rodent Models of Traumatic Brain Injury [frontiersin.org]

- 24. Light/Dark Transition Test to Assess Anxiety-like Behavior in Mice [bio-protocol.org]

- 25. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Light-Dark transition/preference test (mice) | Protocols | Zantiks [zantiks.com]

Physicochemical properties of 4-Ethylphenyl sulfate for research

FOR RESEARCH USE ONLY. NOT FOR USE IN DIAGNOSTIC PROCEDURES.

Introduction

4-Ethylphenyl sulfate (4EPS) is an endogenous metabolite of significant interest in the scientific community, particularly in the fields of neurobiology, oncology, and toxicology.[1][2][3] It is a gut microbial metabolite derived from the dietary amino acid tyrosine and has been identified as a uremic toxin.[1][4] Emerging research has implicated 4EPS in anxiety-like behaviors and has linked it to conditions such as autism spectrum disorders (ASD) and chronic kidney disease.[3][5][6] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical methods, and biological activities of this compound to support researchers and drug development professionals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research. The following tables summarize its key characteristics.

| Identifier | Value |

| IUPAC Name | (4-ethylphenyl) hydrogen sulfate[5] |

| CAS Number | 85734-98-1[5] |

| PubChem CID | 20822574[4] |

| ChEBI ID | CHEBI:82932[5] |

| Molecular Formula | C8H10O4S[4][5] |

| SMILES | CCC1=CC=C(C=C1)OS(=O)(=O)O[5][7] |

| InChI | InChI=1S/C8H10O4S/c1-2-7-3-5-8(6-4-7)12-13(9,10)11/h3-6H,2H2,1H3,(H,9,10,11)[5] |

| InChIKey | DWZGLEPNCRFCEP-UHFFFAOYSA-N[5] |

| Property | Value | Source |

| Molecular Weight | 202.23 g/mol | [4][7] |

| Appearance | White to off-white solid powder | [4] |

| Melting Point | Not available | [8] |

| Boiling Point | Not available | [8] |

| Water Solubility | 0.76 g/L (predicted) | [8] |

| LogP | 0.15 (predicted) | [1][8] |

| pKa | -1.90 (calculated) | [1][9] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 4 | [4] |

| Rotatable Bond Count | 3 | [4] |

Synthesis and Purification

This compound is not commercially available as a standard research chemical in large quantities. It is typically synthesized from its precursor, 4-ethylphenol, through a sulfation reaction. The following is a general protocol based on standard chemical synthesis of similar sulfate esters.

Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

-

4-ethylphenol

-

Sulfur trioxide pyridine complex

-

Anhydrous pyridine

-

Dichloromethane (DCM)

-

Sodium bicarbonate

-

Magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolve 4-ethylphenol in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add sulfur trioxide pyridine complex to the cooled solution with constant stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the solution and evaporate the solvent under reduced pressure to obtain the crude product.

Purification: The crude this compound can be purified by silica gel column chromatography using a hexane-ethyl acetate gradient. The fractions containing the purified product, as identified by TLC, are collected and the solvent is evaporated to yield the final product.

Analytical Methods

Accurate and reliable analytical methods are crucial for the quantification and characterization of this compound in various matrices.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be developed for the analysis of this compound. A C18 column is typically suitable for this purpose.

Suggested HPLC Conditions:

-

Column: C18, 5 µm, 4.6 x 250 mm (or equivalent)

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 220 nm

-

Injection Volume: 10 µL

Note: This method is a starting point and requires optimization and validation for specific applications.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity for the quantification of this compound in biological samples.

Sample Preparation for Plasma:

-

To 100 µL of plasma, add an internal standard (e.g., deuterated this compound).

-

Precipitate proteins by adding 400 µL of cold acetonitrile.

-

Vortex and centrifuge to pellet the proteins.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the residue in the initial mobile phase for injection.

LC-MS/MS Parameters:

-

LC System: UPLC or HPLC system

-

Column: C18 column suitable for mass spectrometry

-

Mobile Phase: Gradient of acetonitrile and water with 0.1% formic acid

-

Ionization: Electrospray ionization (ESI) in negative mode

-

MRM Transitions: To be determined by direct infusion of a standard solution of this compound.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural confirmation of synthesized this compound. Spectral data for the precursor, 4-ethylphenol, is available for comparison.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in this compound, particularly the characteristic S=O and S-O stretching vibrations of the sulfate group.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of this compound.

Biological Activity and Signaling Pathways

This compound is a biologically active molecule that has been shown to exert effects on the central nervous system. Research suggests its involvement in anxiety-like behaviors through its impact on oligodendrocytes and myelination.[7]

Mechanism of Action in the Central Nervous System

Studies in animal models have shown that elevated levels of this compound can lead to anxiety-like behaviors. The proposed mechanism involves the disruption of oligodendrocyte function, which are the cells responsible for producing myelin in the central nervous system.[7] This impairment of oligodendrocyte maturation leads to reduced myelination of neuronal axons, which can alter brain activity and functional connectivity.[4][7]

The following diagram illustrates the proposed signaling pathway of this compound's effect on myelination.

Caption: Proposed pathway of this compound's impact on myelination and behavior.

Experimental Workflow for Studying 4EPS Effects

The following diagram outlines a general experimental workflow for investigating the effects of this compound in a research setting.

Caption: General experimental workflow for investigating this compound.

Conclusion

This compound is a multifaceted molecule with significant implications for health and disease. This technical guide provides a foundational resource for researchers, offering key physicochemical data, outlining methodologies for its synthesis and analysis, and summarizing its known biological activities and signaling pathways. Further research into this gut microbial metabolite holds the potential to uncover novel therapeutic targets for a range of disorders.

References

- 1. 4-Ethylphenol—fluxes, metabolism and excretion of a gut microbiome derived neuromodulator implicated in autism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. apexbt.com [apexbt.com]

- 4. This compound | Endogenous Metabolite | 85734-98-1 | Invivochem [invivochem.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Mind-body connection: metabolite 4-ethylphenyl linked to anxiety behavior and oligodendrocyte modification in autism spectrum disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-Ethylphenyl hydrogen sulfate | C8H10O4S | CID 20822574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Human Metabolome Database: Showing metabocard for 4-Ethylphenylsulfate (HMDB0062551) [hmdb.ca]

- 9. Frontiers | 4-Ethylphenol—fluxes, metabolism and excretion of a gut microbiome derived neuromodulator implicated in autism [frontiersin.org]

The Intricate Dance: A Technical Guide to the Interaction of 4-Ethylphenyl Sulfate with Serum Albumin

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethylphenyl sulfate (4-EPS) is a significant protein-bound uremic toxin (PBUT) that accumulates in patients with chronic kidney disease (CKD).[1][2][3][4] Derived from the gut microbiota's metabolism of dietary amino acids, its accumulation is linked to adverse clinical outcomes.[1][2] The strong binding of 4-EPS to serum albumin, the primary carrier protein in blood plasma, severely limits its clearance through conventional hemodialysis, leading to its systemic accumulation.[1][3] Understanding the thermodynamics, kinetics, and structural details of the 4-EPS-albumin interaction is paramount for developing novel therapeutic strategies, such as competitive binding displacement, to enhance the removal of this and other uremic toxins.

This technical guide provides a comprehensive overview of the interaction between 4-EPS and serum albumin, presenting quantitative binding data, detailed experimental protocols, and visualizations of the key processes involved. While much of the detailed quantitative analysis has been performed on Bovine Serum Albumin (BSA) as a model protein, this guide also incorporates findings related to Human Serum Albumin (HSA), for which 4-EPS exhibits dual-site binding at both Sudlow's sites I and II.[1]

Quantitative Data Presentation: Binding Parameters

The interaction between 4-EPS and serum albumin is characterized by a complex interplay of forces, resulting in a stable association. The following tables summarize the key thermodynamic and binding parameters derived from various experimental techniques. Table 1 presents data for the interaction of 4-EPS with Bovine Serum Albumin (BSA), which serves as a widely studied model for HSA. Table 2 provides comparative data for other significant uremic toxins with Human Serum Albumin (HSA) to offer a broader context for the binding affinities of these compounds.

Table 1: Thermodynamic and Binding Parameters for this compound (4-EPS) with Bovine Serum Albumin (BSA)

| Parameter | Value | Method | Reference |

| Binding Score | -5.28 kcal/mol | Molecular Docking | [3] |

| Gibbs Free Energy (ΔG°) | -26.257 kJ/mol | Fluorescence Spectroscopy | [1] |

| Enthalpy Change (ΔH°) | 28.74 kJ/mol | Fluorescence Spectroscopy | [1] |

| Entropy Change (ΔS°) | 8.49 J/mol·K | Fluorescence Spectroscopy | [1] |

Note: The positive enthalpy and entropy values suggest that hydrophobic interactions are the main driving force for the binding of 4-EPS to BSA.[1]

Table 2: Comparative Binding Data for Other Uremic Toxins with Human Serum Albumin (HSA)

| Toxin | Binding Site(s) | Association Constant (Ka) (M-1) | Method | Reference |

| Indoxyl Sulfate | Site II > Site I | ~1.0 x 104 | Isothermal Titration Calorimetry | [1] |

| p-Cresyl Sulfate | Site II | ~1.39 x 103 | Isothermal Titration Calorimetry | [1] |

| Hippuric Acid | Site II > Site I | High Affinity: ~104, Low Affinity: ~103 | Isothermal Titration Calorimetry | [2] |

| Indole-3-acetic acid | Site II | ~1.16 x 104 | Equilibrium Dialysis | [4] |

Physiological Pathway of 4-EPS

The journey of 4-EPS from its origin in the gut to its accumulation in the bloodstream is a multi-step process. The high-affinity binding to serum albumin is the critical step that leads to its retention in the body.

Caption: Pathway of 4-EPS from gut metabolism to systemic accumulation due to albumin binding.

Experimental Protocols

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n). From these, the Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated.

Methodology:

-

Sample Preparation:

-

Prepare a solution of purified serum albumin (HSA or BSA) at a concentration of approximately 0.1 mM in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Prepare a solution of 4-EPS at a concentration of 1-2 mM in the identical buffer. It is critical that the buffer for the protein and ligand are identical to minimize heats of dilution.

-

Thoroughly degas both solutions to prevent the formation of air bubbles in the calorimeter.

-

-

ITC Experiment:

-

Load the albumin solution into the sample cell of the ITC instrument.

-

Load the 4-EPS solution into the injection syringe.

-

Set the experimental temperature (e.g., 25°C or 37°C).

-

Perform a series of small, sequential injections (e.g., 2-10 µL) of the 4-EPS solution into the albumin solution.

-

Record the heat change after each injection.

-

-

Data Analysis:

-

Integrate the heat-flow peaks for each injection.

-

Plot the heat change per mole of injectant against the molar ratio of 4-EPS to albumin.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site or two-site sequential binding) to determine Ka, n, and ΔH.

-

Calculate ΔG and ΔS using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.

-

Caption: Workflow for determining binding thermodynamics using Isothermal Titration Calorimetry.

Fluorescence Quenching Spectroscopy

This technique utilizes the intrinsic fluorescence of tryptophan residues in albumin. The binding of a ligand like 4-EPS can quench this fluorescence, and the extent of quenching can be used to determine binding constants.

Methodology:

-

Sample Preparation:

-

Fluorescence Measurement:

-

Set the excitation wavelength to 280 nm (to excite tryptophan residues).[1]

-

Record the fluorescence emission spectrum of the albumin solution alone (from ~300 to 450 nm). The peak intensity should be around 348 nm.[1]

-

Sequentially add increasing concentrations of the 4-EPS solution to the albumin solution.

-

After each addition, incubate for a short period to allow equilibrium to be reached, and then record the emission spectrum.

-

-

Data Analysis:

-

Correct the fluorescence intensities for the inner filter effect if necessary.

-

Analyze the quenching data using the Stern-Volmer equation to determine the quenching mechanism (static or dynamic).

-

For static quenching, use the modified Stern-Volmer equation (log[(F0-F)/F] = logKa + n log[Q]) to calculate the binding constant (Ka) and the number of binding sites (n).

-

References

- 1. ualberta.scholaris.ca [ualberta.scholaris.ca]

- 2. Interaction of 4-ethyl phenyl sulfate with bovine serum albumin: Experimental and molecular docking studies | PLOS One [journals.plos.org]

- 3. Interaction of 4-ethyl phenyl sulfate with bovine serum albumin: Experimental and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Interaction of 4-ethyl phenyl sulfate with bovine serum albumin: Experimental and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Selective Anticancer Efficacy of 4-Ethylphenyl Sulfate in Colon Cancer Cells: A Technical Overview

For Immediate Release

A deep dive into the preclinical data and methodologies demonstrating the selective tumoricidal activity of the gut microbial metabolite 4-Ethylphenyl sulfate (4-EPS) against colon cancer cells. This document serves as a technical guide for researchers, scientists, and drug development professionals, summarizing the current understanding of 4-EPS's mechanism of action and providing detailed experimental protocols for its investigation.

Introduction

The gut microbiome plays a pivotal role in human health and disease, with its metabolic byproducts emerging as significant modulators of cancer pathophysiology. One such metabolite, this compound (4-EPS), has demonstrated promising and selective anticancer properties against colorectal cancer (CRC). This whitepaper consolidates the available preclinical evidence, focusing on the effects of 4-EPS on the HCT-116 human colorectal adenocarcinoma cell line, while highlighting its lack of toxicity towards normal colon epithelial cells (CCD 841). The primary mechanism of action involves the induction of apoptosis and cell cycle arrest, potentially through epigenetic modulation via histone deacetylase (HDAC) inhibition.

Quantitative Data Summary

While specific quantitative values from the primary research on 4-EPS were not fully accessible for this review, the qualitative effects observed in HCT-116 colon cancer cells versus normal CCD 841 colon epithelial cells are summarized below. This table highlights the selective nature of 4-EPS's anticancer activity.[1]

| Parameter | HCT-116 (Colon Cancer Cells) | CCD 841 (Normal Colon Epithelial Cells) |

| Cell Proliferation | Significantly reduced | No deleterious effect observed |

| Cell Viability | Significantly reduced | No deleterious effect observed |

| ATP Levels | Significantly reduced | Not reported |

| Colony-Forming Ability | Significantly reduced | Not reported |

| Apoptosis Rate | Increased | No deleterious effect observed |

| Cell Morphology | Cell shrinkage, intracellular vesicle formation, loss of membrane integrity | No deleterious effect observed |

| Cell Cycle | Arrested at G2/M phase | Not reported |

| Bax Expression | Upregulated | Not reported |

| Bcl2 Expression | Downregulated | Not reported |

Mechanism of Action: Signaling Pathways

The anticancer activity of 4-EPS in colon cancer cells is believed to be mediated through the intrinsic apoptotic pathway and cell cycle regulation. Furthermore, in silico studies suggest a potential role for epigenetic modification through the inhibition of histone deacetylases (HDACs).[1]

References

Biosynthetic Genes Mediating 4-Ethylphenol Production in the Microbiome: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethylphenol (4-EP), a volatile phenolic compound, is a significant metabolite produced by the gut microbiome with noted implications for host health, including potential influences on neurological conditions such as autism spectrum disorder.[1][2][3][4] This technical guide provides a comprehensive overview of the biosynthetic genes and pathways responsible for 4-EP production by key microorganisms. It details the enzymatic reactions, presents quantitative data on production levels and enzyme kinetics, outlines experimental protocols for investigation, and illustrates the core biochemical and signaling pathways. This document is intended to serve as a foundational resource for researchers and professionals in drug development investigating the microbiome-gut-brain axis.

Introduction

The production of 4-ethylphenol by the microbiome is primarily a two-step enzymatic process initiated from the dietary precursor, p-coumaric acid.[5] This conversion is predominantly carried out by specific species of bacteria and yeast, most notably Lactobacillus plantarum and Brettanomyces bruxellensis.[5] The resulting 4-EP can be absorbed into the host's circulatory system and has been shown to be metabolized into 4-ethylphenol sulfate (4-EPS), a compound associated with anxiety-like behaviors in animal models.[1][2][3][4][6] Understanding the genetic and biochemical basis of 4-EP production is crucial for developing therapeutic strategies to modulate its levels and mitigate its potential effects on the host.

The Biosynthetic Pathway of 4-Ethylphenol

The conversion of p-coumaric acid to 4-ethylphenol involves two key enzymatic steps:

-

Decarboxylation: p-Coumaric acid is first decarboxylated to 4-vinylphenol. This reaction is catalyzed by the enzyme phenolic acid decarboxylase (PAD) , also known as p-coumaric acid decarboxylase (PDC).[7][8][9]

-

Reduction: The intermediate, 4-vinylphenol, is then reduced to 4-ethylphenol by the enzyme vinylphenol reductase (VPR) .[10][11][12][13]

Key Biosynthetic Genes

The primary genes identified as responsible for this pathway are:

-

pdc (phenolic acid decarboxylase): This gene encodes the enzyme that catalyzes the initial decarboxylation of p-coumaric acid. A gene identical to the Lactobacillus plantarum pdc gene has been identified in other Lactobacillus species isolated from environments with high 4-EP production.[14][15]

-

vprA (vinylphenol reductase): This gene, identified as lp_3125 in Lactobacillus plantarum, encodes the vinylphenol reductase responsible for the final reduction step to 4-ethylphenol.[10][11][12] The VprA protein is a flavoprotein that utilizes NADH as a cofactor.[10]

Visualizing the Biosynthetic Pathway

Caption: The two-step enzymatic conversion of p-coumaric acid to 4-ethylphenol.

Quantitative Data

The production of 4-ethylphenol and the activity of the involved enzymes can vary significantly depending on the microbial species and environmental conditions.

Table 1: 4-Ethylphenol and Metabolite Concentrations in Biological Samples

| Sample Type | Analyte | Concentration Range | Notes | Source(s) |

| Human Plasma (Autistic Children) | 4-Ethylphenol Sulfate (4-EPS) | 9 - 29 µg/L | Reduction in plasma 4-EPS correlated with a reduction in autism-related behaviors. | [1][3] |

| Red Wine | 4-Ethylphenol | > 140 µg/L (Sensory Threshold) | Concentrations above this are associated with "Brett" character. | [5] |

| Dark Beer | 4-Ethylphenol | 300 µg/L | Formed during fermentation. | [5] |

| French Ciders | 4-Ethylphenol | up to 800 µg/L | [5] |

Table 2: Enzyme Kinetic Parameters for Phenolic Acid Decarboxylase (PAD)

| Enzyme Source | Substrate | Km (mM) | Vmax (U/mg) | Optimal pH | Optimal Temperature (°C) | Source(s) |

| Lactobacillus plantarum | p-Coumaric acid | - | 0.6 µmol/min/mg | - | - | [7] |

| Bacillus amyloliquefaciens | p-Coumaric acid | - | - | 6.0 | 37 | [16] |

| Brettanomyces bruxellensis (partially purified VPR) | 4-Vinylguaiacol | 0.14 | 1900 | 5-6 | 30 | [17] |

Note: Data on Vmax and Km for vinylphenol reductase are less readily available in the literature.

Experimental Protocols

Protocol for Phenolic Acid Decarboxylase (PAD) Activity Assay

This protocol is adapted from methods described for the characterization of PAD from Bacillus amyloliquefaciens and other sources.[16][18]

Objective: To determine the enzymatic activity of phenolic acid decarboxylase by measuring the conversion of p-coumaric acid to 4-vinylphenol.

Materials:

-

Purified PAD enzyme or cell-free extract

-

p-Coumaric acid (substrate)

-

Sodium phosphate-citrate buffer (200 mmol/L, pH 6.0)

-

Methanol

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine 0.8 mL of 200 mmol/L sodium phosphate-citrate buffer (pH 6.0).

-

Add 0.1 mL of 50 mmol/L p-coumaric acid.

-

Initiate the reaction by adding 0.1 mL of the enzyme solution.

-

For the blank control, add 0.1 mL of buffer instead of the enzyme solution.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for 5 minutes.

-

-

Reaction Termination:

-

Stop the reaction by adding 2 mL of methanol.

-

-

Analysis:

-

Filter the reaction mixture through a 0.22 µm filter.

-